Difluoromethylene diphosphonate

概要

説明

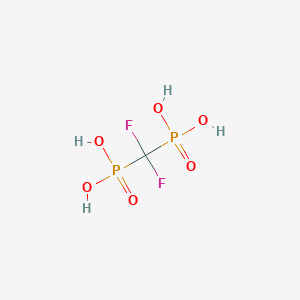

Difluoromethylene diphosphonate is a chemical compound recognized for its role in the synthesis and transformation of organic compounds, specifically those containing the difluoromethylenephosphonate group. Its significance lies in the introduction of this group into various organic molecules and the subsequent transformations these compounds undergo. The synthesis of heterocyclic compounds and analogues of natural substances containing difluoromethylenephosphonate groups underscores its versatility and importance in chemical research (Chunikhin, Kadyrov, Pasternak, & Chkanikov, 2010).

Synthesis Analysis

The synthesis of difluoromethylene diphosphonate involves nuanced chemical processes that enable the incorporation of the difluoromethylenephosphonate group into organic molecules. This synthesis process is crucial for generating compounds with potential applications in various fields, including materials science and bioorganic chemistry. Novel methods for the synthesis of perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives have been developed, demonstrating the capability of forming CF–P bonds through the reaction of perfluoroalkyl iodides with tetraethyl diphosphite, showcasing innovative approaches to compound development (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of difluoromethylene diphosphonate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies allow for an isosteric comparison between the phosphate C–O–P bond angle and the phosphonate C–CF2–P and C–CH2–P bond angles, highlighting the role of phosphonates as phosphate mimics in biological systems (Chambers, O'Hagan, Lamont, & Jaina, 1990).

Chemical Reactions and Properties

Difluoromethylene diphosphonate participates in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. These reactions include the activation of H2 and C-H bonds, showcasing its reactivity and potential as a catalyst in synthetic chemistry. The ability to act as a purely phosphorus-based frustrated Lewis pair (FLP) in the abstraction of hydride and the activation of various bonds underscores its chemical versatility (Holthausen, Bayne, Mallov, Dobrovetsky, & Stephan, 2015).

Physical Properties Analysis

The physical properties of difluoromethylene diphosphonate and its related compounds are significant for their applications in materials science and engineering. For example, the solubility and emissive properties of phosphonate-functionalized polymers in water highlight their potential use in sensor technologies and optoelectronic devices (Qin, Cheng, Wang, Jing, & Wang, 2008).

Chemical Properties Analysis

The chemical properties of difluoromethylene diphosphonate, particularly its role as a non-hydrolyzable bioisostere of phosphates, demonstrate its broad spectrum of biological activity. Its efficiency as an enzyme inhibitor and its utility as a molecular tool for studying enzyme and enzyme-substrate interactions underscore its importance in bioorganic chemistry and pharmaceutical research (Shevchuk & Röschenthaler, 2022).

科学的研究の応用

“Difluoromethylene diphosphonate” is a synthetic organophosphate compound that finds extensive utility in scientific research . Its applications in scientific research encompass diverse areas, including biochemical and physiological investigations, as well as compound synthesis .

One of the key applications of “Difluoromethylene diphosphonate” is in the field of bioorganic and medicinal chemistry . Here are some details:

- Specific Scientific Field : Bioorganic and Medicinal Chemistry .

- Summary of the Application : Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates. They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules .

- Results or Outcomes : Difluoromethylene phosphonates show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .

-

- Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .

- Methods of Application or Experimental Procedures : These compounds are used to target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .

- Results or Outcomes : The use of difluoromethylene phosphonates in biochemical studies has led to a better understanding of cellular machinery and biological processes .

-

- Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .

- Methods of Application or Experimental Procedures : These compounds can target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .

- Results or Outcomes : In the past ten years, there have appeared many new methods for the synthesis of difluoromethylene phosphonates .

将来の方向性

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

特性

IUPAC Name |

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethylene diphosphonate | |

CAS RN |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)